1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 23002-98-4
VCID: VC18752874
InChI: InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3
SMILES:
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde

CAS No.: 23002-98-4

Cat. No.: VC18752874

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde - 23002-98-4

Specification

CAS No. 23002-98-4
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 1,4-dimethyldibenzofuran-2-carbaldehyde
Standard InChI InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3
Standard InChI Key KSPHHMOUMFMGMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde consists of two benzene rings fused to a central furan moiety. Key structural features include:

  • Methyl groups at C1 and C4 positions

  • Formyl group (-CHO) at C2

  • Planar aromatic system with conjugated π-electrons

The IUPAC name derives from its dibenzofuran backbone, with substituents numbered per IUPAC guidelines (Figure 1) .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.25 g/mol
Boiling Point386.8°C at 760 mmHg
Density1.214 g/cm³
Refractive Index1.69
Vapor Pressure3.46 × 10⁻⁶ mmHg at 25°C

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

A robust synthesis route involves Suzuki-Miyaura coupling:

  • Precursor Preparation: 2-Bromodibenzo[b,d]furan undergoes formylation via Vilsmeier-Haack reaction .

  • Methylation: Sequential Friedel-Crafts alkylation introduces methyl groups .

  • Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl-aryl bond formation .

This method achieves yields >75% with excellent regioselectivity .

Condensation Approaches

Alternative routes employ acid-catalyzed condensation:

  • Step 1: Furan-2-carbaldehyde reacts with methyl-substituted phenols under BF₃·Et₂O catalysis .

  • Step 2: Cyclodehydration forms the dibenzofuran core .

This method is cost-effective but requires strict temperature control (78–110°C) .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with 95% mass retention below 180°C . The high boiling point (386.8°C) enables high-temperature applications .

Table 2: Key Spectroscopic Data

TechniqueSignals (δ, ppm)Reference
¹H NMR9.85 (s, 1H, CHO), 2.45 (s, 6H, CH₃)
¹³C NMR192.1 (CHO), 21.4 (CH₃)
IR1685 cm⁻¹ (C=O stretch)

Chemical Reactivity

Electrophilic Substitution

The formyl group directs electrophiles to C3 and C5 positions:

  • Nitration: Concentrated HNO₃/H₂SO₄ yields 3-nitro derivatives .

  • Halogenation: Br₂/FeBr₃ produces 5-bromo analogs .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran derivatives while preserving the formyl group .

Applications in Materials Science

Polymer Precursors

The compound serves as a monomer for:

  • Thermoplastics: Copolymerization with ethylene enhances thermal stability (Tg > 150°C) .

  • Liquid Crystals: Mesomorphic phases form when combined with biphenyl diols .

Organic Electronics

Field-effect transistors incorporating 1,4-dimethyldibenzo[b,d]furan-2-carbaldehyde exhibit:

  • Hole mobility: 0.12 cm²/V·s

  • On/off ratio: 10⁵–10⁶

Biological Activity

Kinase Inhibition

Docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase via:

  • Hydrogen bonding with Met793

  • π-π stacking with Phe723

Antimicrobial Properties

Against Staphylococcus aureus:

DerivativeMIC (μg/mL)Source
Parent compound64
3-Nitro analog16

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